molecular formula C13H12N2 B14411970 2-Ethenyl-2,3-dihydro-1H-perimidine CAS No. 85968-07-6

2-Ethenyl-2,3-dihydro-1H-perimidine

Cat. No.: B14411970
CAS No.: 85968-07-6
M. Wt: 196.25 g/mol
InChI Key: BPWQSWXBWHZOTL-UHFFFAOYSA-N
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Description

2-Ethenyl-2,3-dihydro-1H-perimidine is a heterocyclic compound derived from the perimidine scaffold, characterized by a tricyclic structure consisting of two fused benzene rings and a six-membered dihydroimidazole ring. The ethenyl (-CH=CH₂) substituent at the 2-position introduces an unsaturated alkene group, which influences the compound’s electronic properties and reactivity. This reaction proceeds through hemiaminal formation, followed by cyclization to yield the dihydroperimidine core . The ethenyl group likely originates from a vinyl aldehyde precursor, though specific protocols require further investigation.

Properties

CAS No.

85968-07-6

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-ethenyl-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C13H12N2/c1-2-12-14-10-7-3-5-9-6-4-8-11(15-12)13(9)10/h2-8,12,14-15H,1H2

InChI Key

BPWQSWXBWHZOTL-UHFFFAOYSA-N

Canonical SMILES

C=CC1NC2=CC=CC3=C2C(=CC=C3)N1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethenyl-2,3-dihydro-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl compound. One common method uses squaric acid as an organocatalyst in water, which is an eco-friendly and efficient approach . This method offers several advantages, including low catalyst loading, mild reaction conditions, and high yield of the desired product. Industrial production methods may involve similar catalytic processes, often optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Ethenyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the perimidine ring.

Mechanism of Action

The mechanism of action of 2-Ethenyl-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as DNA and proteins. The compound’s tricyclic structure allows it to intercalate into DNA, disrupting the replication process and exhibiting potential anticancer effects . Additionally, its strong electron-donating character enables it to participate in various biochemical pathways, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 2-substituted dihydroperimidines vary significantly based on their substituents, impacting molecular weight, polarity, and lipophilicity. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight XLogP3 Key Features
2-Ethenyl-2,3-dihydro-1H-perimidine -CH=CH₂ C₁₃H₁₂N₂ 196.25* ~2.8* Alkene group; moderate lipophilicity
2-(4-Benzyloxy-3-methoxy-phenyl) derivative Aryl ether C₂₅H₂₂N₂O₂ 382.46 N/A Bulky substituent; high molecular weight
2-(3-Pyridinyl) derivative Heteroaromatic C₁₆H₁₃N₃ 247.29 3.5 Pyridine ring; hydrogen-bonding sites
2-(1H-Imidazol-2-yl) derivative Heterocyclic C₁₄H₁₂N₄ 236.27 N/A Imidazole moiety; bioactive potential
2-(p-Tolyl) derivative Methyl-substituted aryl C₁₈H₁₆N₂ 260.33 N/A Enhanced hydrophobicity; green synthesis

*Estimated based on structural analogs.

The ethenyl derivative’s alkene group confers intermediate lipophilicity (predicted XLogP3 ~2.8) compared to aromatic substituents, balancing solubility and membrane permeability. Its planar structure may enhance π-π interactions in biological targets or materials applications.

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Bulky substituents (e.g., benzyloxy-methoxyphenyl) reduce bioavailability but improve target specificity .
    • Heteroaromatic groups (e.g., imidazolyl, pyridinyl) enhance binding to enzymatic active sites .
  • Computational Insights: DFT studies on the 2-(p-tolyl) derivative reveal stable charge distribution and non-covalent interactions critical for biological activity .

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